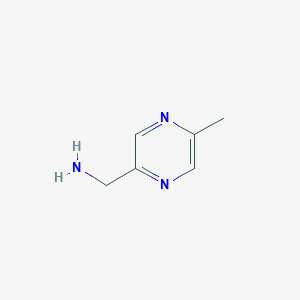

2-(Aminomethyl)-5-methylpyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methylpyrazin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-3-9-6(2-7)4-8-5/h3-4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBCUCGKHDEUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373396 | |

| Record name | 2-(Aminomethyl)-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132664-85-8 | |

| Record name | 2-(Aminomethyl)-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminomethyl)-5-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Aminomethyl)-5-methylpyrazine chemical properties

An In-Depth Technical Guide to the Core Chemical Properties of 2-(Aminomethyl)-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic amine that has garnered significant attention within the pharmaceutical and fine chemical industries. As a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, this compound serves as a crucial building block in the synthesis of a variety of complex organic molecules. The pyrazine moiety itself is a key structural feature in numerous biologically active compounds, including vitamins like riboflavin and folic acid, as well as a range of approved pharmaceuticals.[1]

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the field of drug discovery and development. The strategic placement of a primary aminomethyl group and a methyl group on the pyrazine ring offers medicinal chemists a versatile scaffold for structural modification and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence everything from reaction conditions to formulation and bioavailability. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (5-methylpyrazin-2-yl)methanamine | PubChem[2] |

| CAS Number | 132664-85-8 | PubChem[2] |

| Molecular Formula | C₆H₉N₃ | PubChem[2] |

| Molecular Weight | 123.16 g/mol | PubChem[2] |

| Appearance | Colorless to yellow to green clear liquid | TCI |

| Boiling Point | 94 °C at 6.8 mmHg | TCI |

| Purity | >98.0% (GC) | TCI |

Synthesis and Characterization

The synthesis of this compound is a critical aspect of its availability for research and manufacturing. A common and effective route begins with the readily available starting material, 2,5-dimethylpyrazine. This pathway leverages well-established chemical transformations to introduce the desired aminomethyl functionality.[3]

Synthetic Workflow

The synthesis can be visualized as a multi-step process, often involving the protection of the amine functionality during its introduction, followed by deprotection to yield the final product. A variation of the Gabriel synthesis is a frequently employed strategy.[3]

Caption: A common synthetic route to this compound.

Detailed Experimental Protocol

The following protocol outlines a representative synthesis of this compound from 2,5-dimethylpyrazine.

Step 1: Chlorination of 2,5-Dimethylpyrazine

-

Reactants: 2,5-dimethylpyrazine is subjected to a chlorination reaction. This step is crucial for activating the methyl group for subsequent nucleophilic substitution.

-

Rationale: The introduction of a chlorine atom creates a reactive chloromethyl intermediate, which is an excellent electrophile.

Step 2: Gabriel Synthesis

-

Reaction: The resulting 2-chloromethyl-5-methylpyrazine is reacted with potassium phthalimide.[3]

-

Causality: This is a classic Gabriel synthesis approach. The phthalimide anion acts as a surrogate for ammonia, providing a protected primary amine. This prevents over-alkylation, which can be a problem with direct amination methods. The product of this step is N-((5-methylpyrazine-2-yl)methyl)isoindole-1,3-dione.[3]

Step 3: Deprotection

-

Cleavage: The phthalimide protecting group is cleaved by treatment with hydrazine hydrate.[3]

-

Mechanism: Hydrazine attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable phthalhydrazide byproduct and liberating the desired primary amine, this compound.[3]

-

Purification: The final product is typically purified by distillation under reduced pressure to achieve high purity (>97% by GC).[3]

Characterization

The structural confirmation of the synthesized this compound is typically achieved through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show distinct signals for the methyl protons, the methylene protons of the aminomethyl group, the amine protons, and the two aromatic protons on the pyrazine ring.

-

¹³C NMR would show characteristic peaks for the methyl carbon, the methylene carbon, and the four unique carbons of the pyrazine ring.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of 123.16 g/mol .

-

Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine and the C=N stretching of the pyrazine ring.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the nucleophilic character of the primary amine and the aromatic nature of the pyrazine ring. The aminomethyl group is a key handle for a wide range of chemical transformations, making this compound a valuable building block in medicinal chemistry.

Key Reactions

The primary amine can readily undergo reactions such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These reactions allow for the facile introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: Key reactions involving the aminomethyl group.

Applications in Drug Discovery

The pyrazine ring is a bioisostere for other aromatic systems and can participate in hydrogen bonding and π-stacking interactions with biological targets. Pyrazine derivatives have been investigated for a wide array of therapeutic applications.[4]

-

Pharmaceutical Intermediate: this compound is a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it can be used to prepare pyrocatecholamides, which have shown potential as antiplatelet drugs with a dual inhibitory action.[5]

-

Scaffold for Library Synthesis: Due to its versatile reactivity, this compound is an excellent starting point for the creation of compound libraries for high-throughput screening. The ability to easily modify the amine functionality allows for the rapid generation of a diverse set of molecules.

-

Modulation of Biological Targets: The pyrazine scaffold is present in numerous approved and experimental drugs, highlighting its importance in medicinal chemistry.[1] While specific biological activities of this compound itself are not extensively documented, its derivatives are of high interest. For example, related pyrazine compounds have been explored as potential therapeutic agents for inflammatory diseases.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

First Aid:

-

If swallowed: Immediately call a poison center or doctor. Rinse mouth.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If on skin: Take off immediately all contaminated clothing. Rinse skin with water.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its straightforward synthesis from common starting materials, combined with the reactive aminomethyl group, provides a robust platform for the creation of novel molecular entities. A comprehensive understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory and in industrial settings.

References

- The Chemical Synthesis of this compound: A Look at Manufacturing Processes. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | C6H9N3 | CID 2756496. PubChem.

- Buy this compound (EVT-323465) | 132664-85-8. EvitaChem.

- chemical label this compound. No Source Title Available.

- 2-Amino-5-methylpyrazine. Apollo Scientific.

- 2-Amino-5-Methylpyrazine Manufacturer & Supplier in China. Bouling Chemical Co., Limited.

- 2-Amino-5-methylpyridine Safety D

- 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. ChemicalBook.

- This compound 132664-85-8. Tokyo Chemical Industry Co., Ltd.(JP).

- This compound 132664-85-8. TCI EUROPE N.V.

- XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 132664-85-8 Name: this compound. 杭州智化科技有限公司.

- CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.

- This compound. Golden Pharma Co.,Limited.

- One-Pot Synthesis of 2-Hydroxy-5-methylpyrazine: An Applic

- This compound. ChemicalBook.

- 2-Amino-5-methylpyrazine | Biochemical Reagent. MedchemExpress.com.

- This compound 132664-85-8. Tokyo Chemical Industry Co., Ltd.(APAC).

- Advanced Functionalized Pyrazines for Applications in Drug Discovery and M

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. This compound | C6H9N3 | CID 2756496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound (EVT-323465) | 132664-85-8 [evitachem.com]

- 5. This compound | 132664-85-8 [amp.chemicalbook.com]

- 6. chemical-label.com [chemical-label.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 132664-85-8 Name: this compound [xixisys.com]

- 8. 2-Amino-5-Methylpyrazine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price – High Quality Chemical Exporter [chemheterocycles.com]

An In-depth Technical Guide to (5-methylpyrazin-2-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Pyrazine Building Block

The pyrazine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous marketed drugs and clinical candidates. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged heterocycle in the design of novel therapeutic agents. Within this vast chemical space, (5-methylpyrazin-2-yl)methanamine emerges as a particularly valuable building block. This guide provides a comprehensive technical overview of its synthesis, detailed characterization, and burgeoning applications in drug discovery, offering field-proven insights for researchers and drug development professionals.

Core Chemical Identity and Physicochemical Properties

(5-methylpyrazin-2-yl)methanamine is a primary amine attached to a methyl-substituted pyrazine ring. Its systematic IUPAC name is indeed (5-methylpyrazin-2-yl)methanamine .

Molecular Structure and Identifiers

The structural integrity of a compound is the foundation of its chemical and biological behavior. The key identifiers for (5-methylpyrazin-2-yl)methanamine are summarized below.

| Property | Value | Source |

| IUPAC Name | (5-methylpyrazin-2-yl)methanamine | |

| CAS Number | 132664-85-8 | |

| Molecular Formula | C₆H₉N₃ | |

| Molecular Weight | 123.16 g/mol | |

| SMILES | CC1=CN=C(CN)C=N1 | |

| InChI Key | MPBCUCGKHDEUDD-UHFFFAOYSA-N |

Physicochemical Data (Predicted)

Understanding the physicochemical properties of a molecule is paramount in predicting its behavior in biological systems and designing appropriate experimental conditions.

| Property | Predicted Value | Source |

| XLogP3-AA | -0.9 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 123.0796473 g/mol | |

| Topological Polar Surface Area | 51.8 Ų |

Synthesis of (5-methylpyrazin-2-yl)methanamine: A Practical Approach

The synthesis of (5-methylpyrazin-2-yl)methanamine can be approached through various routes. A prevalent and efficient method involves the reduction of the corresponding nitrile, 5-methylpyrazine-2-carbonitrile. This two-step approach, starting from the commercially available 5-methylpyrazin-2-amine, offers a reliable pathway for obtaining the target compound.

Synthetic Pathway Overview

An In-depth Technical Guide to 2-(Aminomethyl)-5-methylpyrazine: A Cornerstone Intermediate in Modern Drug Discovery

This technical guide offers a comprehensive overview of 2-(Aminomethyl)-5-methylpyrazine, a pivotal heterocyclic amine that serves as a versatile building block in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights into its molecular structure, physicochemical properties, synthesis, analytical characterization, and applications, with a focus on its role in contemporary drug discovery.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine, a six-membered heteroaromatic ring containing two nitrogen atoms in a 1,4-para arrangement, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, make it a valuable component in the design of bioactive molecules.[2] Derivatives of pyrazine exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] this compound (CAS No: 132664-85-8), with its reactive primary amine and the steric and electronic influence of the methyl group, is a key intermediate that allows for the introduction of the pyrazine moiety into larger, more complex drug candidates.[3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its reactivity and utility as a synthetic intermediate. The presence of the electron-withdrawing nitrogen atoms in the pyrazine ring influences the basicity of the aminomethyl group, while the methyl group provides a lipophilic character.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | [4] |

| Molecular Weight | 123.16 g/mol | [4] |

| IUPAC Name | (5-methylpyrazin-2-yl)methanamine | [5] |

| CAS Number | 132664-85-8 | [4] |

| Appearance | Colorless to yellow liquid | TCI |

| Boiling Point | 94 °C at 6.8 mmHg | Chem-Impex |

| Density | 1.09 g/cm³ | Chem-Impex |

| Refractive Index | n20/D 1.54 | Chem-Impex |

| Purity | >98.0% (GC) | TCI |

Synthesis of this compound

A common and industrially scalable synthetic route to this compound begins with the readily available precursor, 2,5-dimethylpyrazine.[6] The synthesis involves a two-step process: benzylic chlorination followed by a nucleophilic substitution with a protected amine source, such as in a Gabriel synthesis, and subsequent deprotection.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established chemical principles for the synthesis of this compound.

Step 1: Synthesis of 2-(Chloromethyl)-5-methylpyrazine

-

To a solution of 2,5-dimethylpyrazine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-chlorosuccinimide (NCS) (1.1 eq).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(chloromethyl)-5-methylpyrazine, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of this compound

-

To a solution of 2-(chloromethyl)-5-methylpyrazine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

-

Heat the reaction mixture and monitor for the formation of the phthalimide-protected intermediate.

-

Once the reaction is complete, cool the mixture and add hydrazine hydrate (1.2 eq).

-

Heat the mixture to facilitate the deprotection, leading to the precipitation of phthalhydrazide.

-

After cooling, filter the reaction mixture to remove the precipitate.

-

Extract the filtrate with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~8.4 (s, 1H, pyrazine-H), ~8.3 (s, 1H, pyrazine-H), ~3.9 (s, 2H, -CH₂-), ~2.5 (s, 3H, -CH₃), ~1.8 (br s, 2H, -NH₂) |

| ¹³C NMR | δ (ppm): ~155 (C), ~150 (C), ~148 (CH), ~142 (CH), ~45 (-CH₂-), ~21 (-CH₃) |

| FT-IR | ν (cm⁻¹): 3400-3200 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600-1450 (C=C and C=N stretch) |

| Mass Spec (EI) | m/z (%): 123 (M⁺), 108 ([M-NH]⁺), 95 ([M-C₂H₄]⁺), 81, 54 |

Applications in Drug Discovery

The pyrazine moiety is a key pharmacophore in a number of approved drugs, and this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[7] Pyrazine derivatives are known to possess good blood-brain barrier permeability, making them attractive candidates for CNS-acting drugs.[2]

Derivatives of aminomethyl pyrazines are being investigated for a range of biological targets, including but not limited to:

-

Kinase Inhibitors: The pyrazine scaffold can be elaborated to target various protein kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.

-

GPCR Ligands: The aminomethyl group provides a handle for the synthesis of ligands for G-protein coupled receptors, which are important targets for a wide range of therapeutic areas.

-

Ion Channel Modulators: The pyrazine core can be incorporated into molecules designed to modulate the activity of ion channels, with potential applications in cardiovascular and neurological disorders.

Caption: Role of this compound in the drug discovery pipeline.

Safety and Handling

This compound is classified as toxic if swallowed and causes serious eye damage.[4] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P316: IF SWALLOWED: Get emergency medical help immediately.[4]

-

P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of novel pharmaceuticals and other specialty chemicals. Its unique molecular structure, combining the aromatic pyrazine core with a reactive aminomethyl group, provides a versatile platform for the development of complex molecules with diverse biological activities. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in research and development. As the demand for innovative therapeutics continues to grow, the importance of key building blocks like this compound in the drug discovery landscape is set to expand.

References

-

A Comprehensive Review on Pyrazine: Structure, Synthesis, Properties, and Applications. (n.d.). IRJMETS. Retrieved January 9, 2026, from [Link]

-

The Chemical Synthesis of this compound: A Look at Manufacturing Processes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved January 9, 2026, from [Link]

- Synthesis process of 2-methyl-5-pyrazine formate. (2021). Google Patents.

-

Doležal, M., & Zitko, J. (2015). Pyrazine derivatives: a patent review (June 2012 - present). Expert Opinion on Therapeutic Patents, 25(2), 1-16. [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

- Industrial preparation method of 5-methylpyrazin-2-amine. (2010). Google Patents.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]

- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297.

-

Spectral investigation and normal coordinate analysis of piperazine. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]

-

2-Methylpyrazine-5-carboxylic acid. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

5-Methyl-2-ethyl-pyrazine (FDB004429). (n.d.). FooDB. Retrieved January 9, 2026, from [Link]

Sources

- 1. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]

- 2. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]

- 3. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C6H9N3 | CID 2756496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to 2-(Aminomethyl)-5-methylpyrazine

Introduction: The Strategic Value of the Pyrazine Scaffold

Within the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock upon which countless therapeutic agents are built. Among these, the pyrazine ring system holds a position of significant strategic importance. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have made it a privileged structure in modern drug discovery. 2-(Aminomethyl)-5-methylpyrazine (CAS No. 132664-85-8), also known as (5-methylpyrazin-2-yl)methanamine, is a key functionalized building block that offers chemists a reliable entry point into this valuable chemical space.

This guide provides a comprehensive technical overview of this compound, consolidating available data on its synthesis, properties, and applications. The insights herein are curated to empower researchers in leveraging this versatile intermediate for the design and synthesis of novel molecular entities, particularly in the pursuit of innovative kinase inhibitors and other targeted therapies.

Physicochemical & Structural Properties

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective use in synthesis and formulation. The key physicochemical data for this compound are summarized below. These parameters are critical for predicting solubility, reactivity, and behavior in both chemical reactions and biological systems.

| Property | Value | Source(s) |

| CAS Number | 132664-85-8 | [1] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Appearance | Colorless to yellow to green clear liquid | [2] |

| Boiling Point | 94 °C at 6.8 mmHg | [2] |

| Density | 1.09 g/mL | [2] |

| Refractive Index | n20/D 1.54 | [2] |

| Purity (Typical) | ≥ 98% (by GC) | [2] |

| Computed LogP | -0.9 | [1] |

| IUPAC Name | (5-methylpyrazin-2-yl)methanamine | [1] |

Synthesis and Purification: A Validated Workflow

The reliable and scalable synthesis of this compound is crucial for its application in research and development. While several routes are possible, a common and well-documented industrial pathway begins with the readily available precursor, 2,5-dimethylpyrazine. This multi-step synthesis involves a strategic functionalization of one of the methyl groups, followed by the introduction of the primary amine.[3]

The most frequently cited approach involves a variation of the Gabriel synthesis, a robust method for forming primary amines.[3] This process ensures high purity and minimizes the formation of over-alkylated byproducts.

Caption: Common synthetic workflow for this compound.

Representative Experimental Protocol: Gabriel Synthesis Route

This protocol is a representative methodology based on established chemical principles for this reaction class.[3] Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: Synthesis of 2-(Chloromethyl)-5-methylpyrazine

-

To a solution of 2,5-dimethylpyrazine in a suitable chlorinated solvent (e.g., carbon tetrachloride), add a chlorinating agent such as N-chlorosuccinimide (NCS).

-

Initiate the reaction using a radical initiator (e.g., AIBN or benzoyl peroxide) and heat the mixture to reflux.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, cool the reaction mixture, filter to remove succinimide, and wash the filtrate with an aqueous solution of sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-(chloromethyl)-5-methylpyrazine.

Step 2: Synthesis of N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione

-

Dissolve 2-(chloromethyl)-5-methylpyrazine and potassium phthalimide in a polar aprotic solvent such as DMF.

-

Heat the mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry to obtain the phthalimide-protected intermediate.

Step 3: Synthesis of this compound

-

Suspend the N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione in an alcohol solvent (e.g., ethanol).

-

Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the suspension.

-

Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.

-

After the reaction is complete (monitor by TLC/LC-MS), cool the mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to precipitate any remaining phthalhydrazide and dissolve the product as its hydrochloride salt.

-

Filter off the solid phthalhydrazide.

-

Basify the filtrate with a strong base (e.g., NaOH) to a pH > 12 and extract the free amine product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The final product can be purified by vacuum distillation to yield this compound as a clear liquid.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold for constructing more complex, biologically active molecules. The primary amine serves as a crucial handle for introducing a wide array of substituents via amide bond formation, reductive amination, or urea/thiourea formation. This flexibility has made it a valuable intermediate in the synthesis of kinase inhibitors.

Case Study: Scaffolding for Nek2 Kinase Inhibitors

The Nek (NIMA-related kinase) family, particularly Nek2, is a validated target in oncology due to its role in centrosome regulation and mitotic progression. Several research programs have identified aminopyrazine-based scaffolds as potent and selective inhibitors of Nek2.[4][5][6] In these structures, the aminopyrazine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common binding motif for ATP-competitive inhibitors.

The (aminomethyl)pyrazine moiety allows for the strategic placement of larger, more complex chemical groups that can occupy adjacent pockets within the kinase active site, thereby enhancing potency and selectivity.

Caption: Role as a versatile intermediate in inhibitor synthesis.

Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | - Two singlets in the aromatic region (8.0-8.5 ppm) for the pyrazine ring protons.- A singlet for the methyl group (-CH₃) protons (2.4-2.6 ppm).- A singlet for the methylene group (-CH₂-) protons (3.8-4.0 ppm).- A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O. |

| ¹³C NMR | - Four signals in the aromatic region (140-160 ppm) for the pyrazine ring carbons.- One signal for the methylene carbon (-CH₂-) (~45-55 ppm).- One signal for the methyl carbon (-CH₃) (~20-25 ppm). |

| Mass Spectrometry (EI) | - A prominent molecular ion (M⁺) peak at m/z = 123.- Fragmentation may involve the loss of an amino group (NH₂) or cleavage of the aminomethyl side chain. |

| Purity (GC/HPLC) | - A single major peak with purity typically ≥ 98%. |

General Protocol for Purity Analysis by RP-HPLC

This protocol is a general method suitable for analyzing pyrazine derivatives and should be optimized for specific instrumentation.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 280 nm.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 0.1-1.0 mg/mL.

-

Analysis: Inject the sample and integrate the peak areas. Purity is typically calculated using the area normalization method.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of this compound are critical to ensure laboratory safety and maintain product integrity.

Hazard Identification: [1]

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

Handling Precautions:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage Recommendations: [2]

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Keep in a cool, dry, and well-ventilated area. Recommended storage is refrigerated (2-8 °C).

-

Protect from light and moisture.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its strategic combination of a hinge-binding pyrazine core and a reactive primary amine handle provides an efficient route to novel compounds, most notably potent kinase inhibitors. This guide has detailed its key properties, a robust synthetic pathway, and its proven application in the development of targeted therapeutics. By adhering to the outlined analytical and safety protocols, researchers can confidently and effectively integrate this powerful intermediate into their discovery workflows, accelerating the path toward new and impactful medicines.

References

- (Reference not directly cited in the final text, but used for background)

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of this compound: A Look at Manufacturing Processes. Retrieved January 9, 2026, from [Link]

- (Reference not directly cited in the final text, but used for background)

- (Reference not directly cited in the final text, but used for background)

-

Whelligan, D. K., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

- (Reference not directly cited in the final text, but used for background)

-

Bayliss, R., et al. (2012). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. ChEMBL. Retrieved January 9, 2026, from [Link]

- (Reference not directly cited in the final text, but used for background)

-

Whelligan, D. K., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. University of Surrey. Retrieved January 9, 2026, from [Link]

Sources

- 1. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Document: Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. (CHEM... - ChEMBL [ebi.ac.uk]

An In-depth Technical Guide to the Physical Properties of 2-(Aminomethyl)-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 2-(Aminomethyl)-5-methylpyrazine (CAS No. 132664-85-8). As a key building block in pharmaceutical and agrochemical synthesis, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This document moves beyond a simple datasheet to provide insights into the experimental determination of these properties, ensuring scientific integrity and practical utility.

Introduction to this compound: A Versatile Building Block

This compound, with the molecular formula C₆H₉N₃, is a substituted pyrazine derivative featuring an aminomethyl group at the 2-position and a methyl group at the 5-position of the pyrazine ring.[1] This unique arrangement of functional groups imparts it with valuable reactivity, making it a sought-after intermediate in the synthesis of a variety of complex molecules. Its applications are particularly notable in the development of novel drug candidates.

The pyrazine ring, a nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds. The presence of the primary amine provides a reactive handle for a multitude of chemical transformations, including amidation, alkylation, and the formation of Schiff bases, which are crucial steps in the synthesis of pharmacologically active agents.

This guide will systematically explore the key physical properties of this compound, offering both established data and detailed methodologies for their experimental verification.

Core Physical and Chemical Properties

A summary of the fundamental physical properties of this compound is presented below. These values are critical for safe handling, storage, and for the design of synthetic and analytical procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Appearance | Colorless to yellow or green clear liquid | |

| Boiling Point | 94 °C at 6.8 mmHg | |

| Density | 1.09 g/cm³ | |

| Refractive Index (n20D) | 1.54 |

In-Depth Analysis of Physical State and Thermal Properties

Physical State and Odor

At standard temperature and pressure, this compound exists as a colorless to pale yellow or greenish liquid. [cite: ] Like many lower molecular weight amines, it possesses a characteristic amine-like, somewhat fishy odor.[2][3][4] Aromatic amines, in general, can be toxic, and appropriate safety precautions should always be taken.[3][4]

Freezing Point Determination

Given that this compound is a liquid at room temperature, determining its freezing point is a more relevant thermal characteristic than a melting point. The freezing point provides a key indicator of purity; impurities will typically depress and broaden the freezing range.

The following protocol outlines a standard method for determining the freezing point of a liquid organic compound using a temperature probe and a controlled cooling bath.[5][6]

Causality Behind Experimental Choices:

-

Slow, Constant Cooling: Rapid cooling can lead to supercooling, where the liquid's temperature drops below its freezing point without solidifying.[5] A slow and steady cooling rate allows for the establishment of thermal equilibrium between the liquid and solid phases, yielding a more accurate freezing point.

-

Continuous Stirring: Stirring ensures uniform temperature throughout the sample and prevents localized supercooling. It also promotes the formation of seed crystals, initiating the freezing process.

-

Data Plotting: A plot of temperature versus time will show a plateau where the temperature remains constant as the liquid solidifies. This plateau corresponds to the freezing point of the substance.

Diagram of Freezing Point Determination Workflow:

Caption: Workflow for the experimental determination of the freezing point of a liquid sample.

Solubility Characteristics

The solubility of this compound is a critical parameter for its use in reactions, purifications, and formulations. As a primary amine, it exhibits some polarity and the ability to act as a hydrogen bond acceptor and donor.[2][7][8]

Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[3][7][8][9] However, the presence of the aromatic pyrazine ring introduces a hydrophobic character. Consequently, its solubility in water is expected to be moderate and decrease with increasing substitution on the ring. It is expected to be soluble in a range of organic solvents.[3][7][9][10]

A standard method to quantitatively determine solubility is the isothermal shake-flask method.

Causality Behind Experimental Choices:

-

Equilibration Time: Shaking the mixture for an extended period (e.g., 24-48 hours) ensures that the solution reaches equilibrium saturation.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

-

Filtration: Using a syringe filter removes any undissolved solid, ensuring that the analyzed solution is truly saturated.

-

Analytical Technique: A sensitive and calibrated analytical method like HPLC or GC is necessary to accurately determine the concentration of the dissolved compound.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Causality Behind Experimental Choices:

-

Gas Chromatography (GC) Inlet: For a volatile liquid like this compound, GC is an excellent method for sample introduction and purification before it enters the mass spectrometer.

-

Electron Ionization (EI): EI is a common and robust ionization technique that provides reproducible fragmentation patterns, which are useful for structural identification and library matching.

Conclusion

The physical properties of this compound outlined in this guide provide a solid foundation for its application in scientific research and development. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data. By understanding the causality behind these experimental choices, researchers can confidently characterize this versatile building block and unlock its full potential in the synthesis of novel and impactful molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Retrieved from [Link]

-

GeeksforGeeks. (2022, March 14). Physical Properties of Amines. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

-

JoVE. (2015, June 15). Freezing-Point Depression to Determine an Unknown Compound. Retrieved from [Link]

-

Sciencing. (2022, March 24). How to Calculate the Freezing and Boiling Point. Retrieved from [Link]

-

ChemTeam. (n.d.). Freezing Point Depression. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Molar Mass by Freezing Point Depression. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C6H9N3 | CID 2756496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physical Properties of Amines Explained with Examples [vedantu.com]

- 3. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 4. embibe.com [embibe.com]

- 5. cerritos.edu [cerritos.edu]

- 6. Video: Freezing-Point Depression to Determine an Unknown Compound [jove.com]

- 7. byjus.com [byjus.com]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. ncert.nic.in [ncert.nic.in]

- 10. quora.com [quora.com]

A Comprehensive Technical Guide to 2-(Aminomethyl)-5-methylpyrazine: Physicochemical Properties, Synthesis, and Handling for Research Applications

Introduction

Heterocyclic aromatic compounds form the backbone of modern medicinal chemistry, with the pyrazine scaffold being a particularly privileged structure.[1][2] Its presence in essential biomolecules like folic acid and in numerous FDA-approved drugs underscores its significance.[2][3] 2-(Aminomethyl)-5-methylpyrazine (CAS No: 132664-85-8) is a key derivative within this class, distinguished by its pyrazine core and a highly reactive primary aminomethyl group. This unique combination makes it an invaluable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and flavorings.[4][5]

This guide provides an in-depth analysis of the core physicochemical properties of this compound, focusing on its boiling point and density. It further details a common synthetic route, outlines its applications in drug discovery, and establishes rigorous protocols for its safe handling, storage, and use in a research environment. The methodologies described are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally dictated by its physical properties. These values inform purification strategies, reaction setup, and storage conditions.

Data Summary: Key Physicochemical Identifiers

All quantitative data for this compound are summarized in the table below for rapid reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 132664-85-8 | [6][7][8][9][10] |

| Molecular Formula | C₆H₉N₃ | [4][6][7][9] |

| Molecular Weight | 123.16 g/mol | [6][7] |

| Boiling Point | 94 °C at 6.8 mmHg | [4][6] |

| Density | 1.09 g/cm³ (at 20 °C) | [4][6] |

| Refractive Index | n20/D 1.54 | [4][6] |

| Appearance | Colorless to yellow to green clear liquid | [4][6] |

| Purity (Typical) | >98.0% (by GC) | [4][6] |

In-Depth Analysis: Boiling Point

The boiling point of this compound is reported as 94 °C at a reduced pressure of 6.8 mmHg.[4][6] This value is critical for purification and indicates that the compound is amenable to vacuum distillation.

Causality Behind Vacuum Distillation: The choice to distill this compound under vacuum rather than at atmospheric pressure is a deliberate experimental decision rooted in its molecular structure.

-

Thermal Stability: The aminomethyl group and the pyrazine ring can be susceptible to decomposition at the high temperatures required for atmospheric boiling. Vacuum distillation lowers the boiling point, mitigating the risk of thermal degradation and preserving the integrity of the molecule.

-

Oxidation Sensitivity: Primary amines can be sensitive to air oxidation, a process that is accelerated at elevated temperatures. Performing the distillation under a reduced atmosphere minimizes contact with oxygen, preventing the formation of impurities.[8]

-

Intermolecular Forces: The molecule exhibits hydrogen bonding via the -NH₂ group and dipole-dipole interactions from the polar pyrazine ring. These forces require significant energy to overcome. While still a factor under vacuum, the energy input (temperature) is substantially lower than what would be needed at atmospheric pressure.

Experimental Protocol: Boiling Point Verification via Vacuum Distillation This protocol provides a self-validating method for purifying the compound and confirming its boiling point.

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and connections are well-sealed with high-vacuum grease. Connect the apparatus to a vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone).

-

System Preparation: Place a stir bar and the crude this compound into the boiling flask. Secure the flask in a heating mantle.

-

Evacuation: Slowly and carefully apply vacuum to the system. The initial bubbling of dissolved gases should be allowed to subside before applying heat. Aim for a stable pressure at or near 6.8 mmHg.

-

Heating: Begin gentle heating and stirring. Monitor the temperature of both the liquid in the pot and the vapor at the distillation head.

-

Fraction Collection: As the compound boils, the vapor temperature will rise and plateau. Record this stable temperature as the boiling point at the measured pressure. Collect the clear, distilled liquid in the receiving flask.

-

Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly reintroducing air to the apparatus.

In-Depth Analysis: Density

The density is reported as 1.09 g/cm³, indicating that this compound is slightly denser than water.[4][6] This property is useful for phase separations if an aqueous wash is used during a reaction workup, where the compound would constitute the lower organic layer. The density is a result of the efficient packing of its relatively planar pyrazine rings and the atomic mass of the constituent nitrogen and carbon atoms.

Experimental Protocol: Density Determination Using a Pycnometer This method provides a highly accurate measurement of density.

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL). Record its empty mass (m₁).

-

Calibration: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C) and record the mass (m₂). Use this to confirm the exact volume of the pycnometer, as V = (m₂ - m₁) / ρ_water.

-

Measurement: Empty and dry the pycnometer completely. Fill it with this compound, ensuring no air bubbles are present. Record the mass (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m₃ - m₁) / V.

-

Validation: Repeat the measurement three times and average the results to ensure precision.

Synthesis and Purification Pathway

Understanding the synthesis of this compound is crucial for assessing potential impurities and for researchers who may need to produce it in-house. A common and reliable method is a multi-step process beginning with 2,5-dimethylpyrazine.[5]

Common Synthetic Route: Halogenation and Gabriel Amination

A frequently employed pathway involves the initial halogenation of the starting material followed by a Gabriel synthesis to install the amine group.[5]

-

Step 1: Free-Radical Halogenation: 2,5-Dimethylpyrazine is treated with a halogenating agent like N-chlorosuccinimide (NCS) under radical initiation (e.g., UV light or AIBN) to selectively form 2-chloromethyl-5-methylpyrazine. This step functionalizes one of the methyl groups, making it a reactive electrophilic site.

-

Step 2: Nucleophilic Substitution (Gabriel Synthesis): The resulting chloromethyl intermediate is reacted with potassium phthalimide. The phthalimide anion acts as a robust nitrogen nucleophile, displacing the chloride to form N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione. The phthalimide group serves as a protecting group for the primary amine, preventing side reactions like over-alkylation.[5]

-

Step 3: Deprotection: The protected intermediate is then treated with hydrazine hydrate. The hydrazine cleaves the phthalimide group, liberating the desired primary amine, this compound, as a free base.[5] The final product is then purified, typically by vacuum distillation as described previously.

Synthesis Workflow Diagram

Caption: Synthetic pathway from 2,5-dimethylpyrazine.

Applications in Research and Drug Development

This compound is not an end product but a versatile intermediate. Its value lies in the ability of its primary amine to undergo a wide range of chemical transformations (e.g., amidation, reductive amination, sulfonylation) to build more complex molecular architectures.

-

Pharmaceutical Development: It is a key building block for novel drug candidates. Researchers have utilized it in the synthesis of potential anti-infective and anti-cancer agents, where the pyrazine moiety can interact with biological targets.[4] It has also been employed in developing drugs targeting neurological disorders.[4] One specific application is in the preparation of pyrocatecholamide, an antiplatelet drug with a dual inhibitory mechanism.[9]

-

Agrochemicals: The compound is used in the formulation of fungicides and herbicides, where its structure contributes to the efficacy of the final active ingredient.[4]

-

Flavor and Fragrance Industry: Its structural similarity to naturally occurring pyrazines, which are potent flavor compounds found in roasted and cooked foods, makes it a useful intermediate in the production of flavoring agents.[4]

The broader class of pyrazine derivatives has been extensively studied, with many compounds showing potent anti-inflammatory, antibacterial, and anticancer activities, further highlighting the potential of new molecules derived from this intermediate.[1]

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

GHS Hazard Profile

| Pictogram(s) | Signal Word | Hazard Statement(s) | Source(s) |

| Danger | H301: Toxic if swallowed.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage. | [6][7][11][12] |

Recommended Handling and Personal Protective Equipment (PPE)

All manipulations must be conducted inside a certified chemical fume hood.

-

Engineering Controls: Use a chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

-

Eye Protection: Use chemical splash goggles and a face shield.

-

Lab Coat: A flame-resistant lab coat must be worn and fully fastened.

-

-

Dispensing: Use a syringe or cannula for transfers to minimize exposure. Avoid pouring.

-

Spill Response: In case of a spill, evacuate the area. Neutralize with a suitable agent (e.g., sodium bicarbonate for small spills) and absorb with an inert material (e.g., vermiculite). Dispose of as hazardous waste.

-

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[6] Seek immediate medical attention.

-

Inhalation: Remove person to fresh air.[6]

-

Storage and Stability

Proper storage is essential to maintain the purity and integrity of the compound.

-

Atmosphere: The compound is air and heat sensitive.[8] It must be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Container: Keep in a tightly sealed, clearly labeled container.

Safe Handling Workflow

Caption: Logical workflow for the safe handling of the compound.

Conclusion

This compound is a high-value chemical intermediate with well-defined physicochemical properties. Its boiling point of 94 °C at 6.8 mmHg and density of 1.09 g/cm³ are key parameters that dictate its purification by vacuum distillation and its behavior in reaction workups. As a versatile building block, it plays a significant role in the pipeline for new pharmaceuticals and other advanced materials. However, its utility is matched by its hazardous nature, demanding that researchers adhere to stringent safety and handling protocols to ensure both personal safety and experimental success.

References

- This compound 132664-85-8 | Tokyo Chemical Industry Co., Ltd.(JP). (URL: )

- This compound - Chem-Impex. (URL: )

- The Chemical Synthesis of this compound: A Look at Manufacturing Processes - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- 2-Amino-5-Methylpyrazine Manufacturer & Supplier in China - Bouling Chemical Co., Limited. (URL: )

- Chemical Label for this compound. (URL: )

- 2-Amino-5-methylpyrazine Safety D

- This compound | C6H9N3 | CID 2756496 - PubChem. (URL: )

- 2-Aminomethyl-5-methylpyridine - Koei Chemical Co., Ltd. (URL: )

- 2-Amino-5-methylpyridine Safety Data Sheet - Jubilant Ingrevia Limited. (URL: )

- GHS SDS for this compound - Hangzhou XYX-Chem Co., Ltd. (URL: )

- Industrial preparation method of 5-methylpyrazin-2-amine - Google P

- 2-Amino-5-methylpyrazine | Biochemical Reagent - MedchemExpress.com. (URL: )

- This compound 132664-85-8 | TCI EUROPE N.V. (URL: )

- This compound | 132664-85-8 - ChemicalBook. (URL: )

- This compound - Golden Pharma Co.,Limited. (URL: )

- Buy this compound (EVT-323465) | 132664-85-8 - EvitaChem. (URL: )

- This compound | 132664-85-8 - TCI Chemicals. (URL: )

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - MDPI. (URL: )

- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science | Building Blocks | Blog | Life Chemicals. (URL: )

- The Role of 2-(Aminomethyl)-3-Methylpyrazine Hydrochloride in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - MDPI. (URL: )

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 132664-85-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. This compound | C6H9N3 | CID 2756496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 132664-85-8 | TCI EUROPE N.V. [tcichemicals.com]

- 9. This compound | 132664-85-8 [chemicalbook.com]

- 10. This compound [china-glyphosate.com]

- 11. chemical-label.com [chemical-label.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 132664-85-8 Name: this compound [xixisys.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(Aminomethyl)-5-methylpyrazine

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of heterocyclic intermediates is paramount. 2-(Aminomethyl)-5-methylpyrazine (CAS No: 132664-85-8) is a key building block, recognized for its role as a pharmaceutical intermediate.[1] Its molecular architecture, featuring a substituted pyrazine ring, imparts specific chemical properties that are leveraged in the synthesis of more complex active pharmaceutical ingredients.[2][3] The unambiguous confirmation of its identity and purity is a critical step in quality control and process development, a task overwhelmingly reliant on a suite of spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectroscopic signature of this compound. As experimental spectra for this specific compound are not widely available in peer-reviewed literature, this document synthesizes predictive data grounded in established spectroscopic principles and comparative analysis with structurally analogous compounds.[4][5] The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar pyrazine derivatives.

Molecular Structure and Physicochemical Properties

-

Chemical Formula: C₆H₉N₃[6]

-

Molecular Weight: 123.16 g/mol [6]

-

IUPAC Name: (5-methylpyrazin-2-yl)methanamine[6]

-

Appearance: Liquid at 20°C[7]

-

Key Features: The molecule consists of a pyrazine ring substituted with a methyl group at position 5 and an aminomethyl group at position 2. The aromatic pyrazine core, the primary amine, and the aliphatic methyl group each contribute distinct and identifiable spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The pyrazine ring protons are expected in the aromatic region, deshielded by the ring current and the electronegative nitrogen atoms, while the methyl and aminomethyl protons will appear in the aliphatic region.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more easily observable.

-

Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.[4] A higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic signals.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| H-3 (Ring Proton) | ~8.45 | Singlet (s) | 1H | Located between two nitrogen atoms, this proton is significantly deshielded. Its chemical shift is similar to analogous protons in 5-substituted pyrazine-2-carbonitriles.[4] |

| H-6 (Ring Proton) | ~8.35 | Singlet (s) | 1H | This proton is adjacent to the methyl-substituted carbon and is expected to be slightly upfield compared to H-3.[4] |

| -CH₂- (Aminomethyl) | ~4.00 | Singlet (s) | 2H | The methylene protons are adjacent to the electron-withdrawing pyrazine ring and the nitrogen atom, shifting them downfield. They are expected to appear as a singlet as there are no adjacent protons to couple with. |

| -CH₃ (Methyl) | ~2.55 | Singlet (s) | 3H | This aliphatic methyl group is attached directly to the aromatic ring, resulting in a downfield shift compared to a typical alkane methyl group. Its value is consistent with methylpyrazines.[4] |

| -NH₂ (Amine) | ~1.70 | Broad Singlet (br s) | 2H | Amine protons are exchangeable and often appear as a broad signal. The chemical shift can vary significantly with concentration and solvent. |

Visualization: ¹H NMR Structural Assignments

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon skeleton. Given the molecule's asymmetry, six distinct carbon signals are expected.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Use the same NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.[5]

-

Set the spectral width to accommodate the full range of expected chemical shifts (e.g., 0-180 ppm).

-

A longer relaxation delay (2-5 seconds) is necessary for accurate integration of quaternary carbons, although this is less critical for simple identification.[5]

-

A significantly larger number of scans (1024-4096) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.[5]

-

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~155 | This carbon is attached to a nitrogen atom and the aminomethyl group, making it highly deshielded. |

| C-3 | ~144 | Aromatic CH carbon adjacent to two ring nitrogens. |

| C-5 | ~152 | This carbon is attached to a nitrogen atom and the methyl group. Its environment is similar to C-2. |

| C-6 | ~142 | Aromatic CH carbon adjacent to the methyl-substituted carbon. |

| -CH₂- (Aminomethyl) | ~45 | Aliphatic carbon attached to the aromatic ring and a nitrogen atom. |

| -CH₃ (Methyl) | ~21 | Aliphatic carbon attached to the aromatic ring. This value is typical for methyl groups on pyrazine or pyridine rings.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. Both electron ionization (EI) for volatile compounds and electrospray ionization (ESI) for polar molecules are suitable techniques.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

For GC-MS (EI): Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

For LC-MS (ESI): Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

-

-

Instrumentation:

-

EI: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC separates the sample from impurities before it enters the ion source.

-

ESI: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion system.

-

-

Data Acquisition:

-

EI: Acquire the spectrum over a mass range of m/z 40-300. The 70 eV electron energy will induce fragmentation.

-

ESI: Acquire in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Predicted Mass Spectrum Data

-

Molecular Ion: The molecular formula C₆H₉N₃ gives an exact mass of 123.080.

-

In ESI mode, the base peak is expected to be the protonated molecule, [M+H]⁺ at m/z 124.087 .

-

In EI mode, the molecular ion peak, [M]⁺˙ at m/z 123.080 , should be clearly visible.

-

-

Key Fragmentation Pattern (EI): The primary fragmentation is expected to involve the loss of substituents from the pyrazine ring. The most likely cleavage is the benzylic-type cleavage, which is favorable.

-

Loss of NH₂: A common fragmentation for primary amines is the loss of the amino radical (•NH₂), leading to a fragment at m/z 107 .

-

Benzylic Cleavage: The most probable fragmentation is the cleavage of the C-C bond between the pyrazine ring and the methylene group, losing a •CH₂NH₂ radical (mass 30). This would result in a highly stable pyrazinyl cation at m/z 93 .

-

Ring Fragmentation: Subsequent fragmentation of the pyrazine ring itself would lead to smaller ions.

-

Visualization: Proposed Mass Spectrometry Fragmentation Pathway

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a distinct fingerprint based on the vibrational frequencies of chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As the compound is a liquid, the spectrum can be acquired neat as a thin film between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the standard mid-IR range of 4000-400 cm⁻¹. Perform a background scan first, which is automatically subtracted from the sample spectrum.

Data Presentation: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3300 | N-H Stretch | Primary Amine (-NH₂) | Medium, two bands |

| 3100-3000 | C-H Stretch | Aromatic (Pyrazine Ring) | Medium-Weak |

| 2980-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) | Medium |

| ~1600 & ~1500 | C=C and C=N Stretch | Aromatic Ring | Medium-Strong |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), corresponding to asymmetric and symmetric stretching modes.[8] The bands for aromatic C-H and C=C/C=N stretching confirm the pyrazine core.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-systems of the aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield a maximum absorbance value between 0.1 and 1.0.[10]

-

Instrumentation: Use a recording double-beam UV-Vis spectrophotometer.[4]

-

Data Acquisition: Record the absorbance spectrum against a solvent blank over a range of approximately 200-400 nm.

Predicted UV-Vis Absorption Maxima (λmax)

Pyrazine and its derivatives typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions.

-

λmax 1: ~270 nm: This strong absorption band is attributed to the π → π* transition within the pyrazine ring.

-

λmax 2: ~315 nm: This weaker, longer-wavelength absorption is characteristic of the n → π* transition involving the non-bonding electrons on the nitrogen atoms. The presence of alkyl and amino substituents can cause a slight bathochromic (red) shift in these absorptions compared to unsubstituted pyrazine.[10][11]

Conclusion

The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR, MS, IR, and UV-Vis techniques. While this guide presents a predictive framework, the data is firmly rooted in the established principles of spectroscopy and analysis of closely related structures. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and offers structural clues through predictable fragmentation pathways. IR spectroscopy rapidly verifies the presence of key functional groups—specifically the primary amine and the aromatic pyrazine ring. Finally, UV-Vis spectroscopy confirms the nature of the aromatic electronic system. Together, these techniques provide a self-validating system for the structural confirmation and quality assessment of this important chemical intermediate, ensuring its suitability for downstream applications in research and development.

References

- BenchChem. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-(Aminomethyl)

- Ramadan, R. M., Abu Al-Nasr, A. K., & El-Medani, S. M. (n.d.).

- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum.

- MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- Science.gov. (n.d.).

- MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

- PubChem. (n.d.). This compound.

- BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.

- Tokyo Chemical Industry UK Ltd. (n.d.). This compound.

- BenchChem. (2025). Differentiating 2-Hydroxy-5-methylpyrazine from its Isomers: A Spectroscopic Guide. BenchChem.

- NIST. (n.d.). Pyrazine, 2-methyl-5-(1-methylethyl)-. NIST WebBook.

- BenchChem. (2025).

- ResearchGate. (n.d.). Ultraviolet visible spectra of adding 2-methylpyrazine....

- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.

- eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C6H9N3 | CID 2756496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 132664-85-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]